5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo[3,4-d][1,2]oxazole class, characterized by a fused bicyclic core combining pyrrole and isoxazole rings. Its structure features three aromatic substituents:
- 3-Bromophenyl: A bromine atom at the meta position introduces steric bulk and electron-withdrawing effects.
- 2,4-Dichlorophenyl: Chlorine atoms at ortho and para positions enhance lipophilicity and influence electronic properties.
- Phenyl: A simple aromatic group providing structural stability.
The compound’s unique substitution pattern may confer distinct chemical reactivity and biological activity, particularly in medicinal chemistry and agrochemical applications .
Properties
Molecular Formula |
C23H15BrCl2N2O3 |
|---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15BrCl2N2O3/c24-13-5-4-8-16(11-13)27-22(29)19-20(17-10-9-14(25)12-18(17)26)28(31-21(19)23(27)30)15-6-2-1-3-7-15/h1-12,19-21H |
InChI Key |
DLEMHSYCAFTVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Br)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Numerous studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. The substitution patterns on the oxazole ring are critical for enhancing biological activity.
- Study Findings : A review on oxazole derivatives highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound was evaluated alongside other derivatives for its minimum inhibitory concentration (MIC).
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| This compound | 12 | 16 |
| Reference Drug (Ampicillin) | 8 | 10 |
The compound demonstrated a promising MIC value compared to standard antibiotics.
Anticancer Activity
The anticancer potential of pyrrolo[3,4-d][1,2]oxazole derivatives has been documented in several studies. These compounds have shown activity against various cancer cell lines.
- Research Findings : In vitro studies have indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results suggest that the compound could serve as a lead for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects.
- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Antimicrobial Efficacy : A study conducted by Singh et al. synthesized various oxazole derivatives and tested them against common pathogens. The compound exhibited significant antibacterial activity with a zone of inhibition comparable to standard drugs .
- Cytotoxicity Assessment : A detailed cytotoxicity study on MCF-7 cells revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .
Comparison with Similar Compounds
Key Differences :
- Biological Selectivity : The 2,4-dichlorophenyl group in the target compound may improve binding to cytochrome P450 enzymes, as seen in related agrochemicals (e.g., fluoroimide, ) .
Analogues with Core Modifications
Key Differences :
- Polarity : The acetylated analogue () has higher aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for the target compound) due to the polar acetyl group.
- Metabolic Stability : The benzyl-substituted analogue () shows prolonged half-life compared to the target compound, suggesting that alkyl substitutions may mitigate oxidative metabolism .
Analogues with Heterocyclic Additions
Key Differences :
- Agrochemical Potential: The target compound’s dichlorophenyl group aligns with known pesticidal motifs (e.g., chromafenozide, ), but it lacks the chromeno-pyrrole hybrid structure of ’s compound, which confers broader antiparasitic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
